![molecular formula C9H6ClNO B1349339 5-(2-Chlorophenyl)-1,3-oxazole CAS No. 89808-74-2](/img/structure/B1349339.png)
5-(2-Chlorophenyl)-1,3-oxazole
Overview
Description
5-(2-Chlorophenyl)-1,3-oxazole (5C1O) is a heterocyclic compound that has been studied for its potential applications in the medical and scientific fields. It belongs to the group of oxazoles, a class of five-membered nitrogen-containing heterocyclic compounds. 5C1O is of particular interest due to its unique structure and properties, which make it suitable for a variety of applications.
Scientific Research Applications
Anticancer and Antimicrobial Applications
- Synthesis for Anticancer Activity : A study focused on synthesizing compounds with 1,3-oxazole and testing their anticancer activity. The compounds displayed notable potency against a panel of 60 cancer cell lines, suggesting potential use in cancer treatment (Katariya, Vennapu, & Shah, 2021).
- Antibacterial and Antifungal Activities : These synthesized 1,3-oxazole compounds also showed effectiveness against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Katariya, Vennapu, & Shah, 2021).
Optoelectronic Properties
- Study of Oxazolidines : An investigation into the synthesis of new bicyclic oxazolidines, including 1,3-oxazoles, explored their optoelectronic properties. This research provides insights into their potential use in materials science, especially in the development of new materials with specific optical properties (Abbas et al., 2018).
Neurotrophic Factor Inducers
- Brain-Derived Neurotrophic Factor Induction : A series of 5-(omega-aryloxyalkyl)oxazole derivatives were synthesized and evaluated for their ability to increase brain-derived neurotrophic factor (BDNF) production in neuroblastoma cells. This suggestspotential applications in neurology and the treatment of neurodegenerative diseases (Maekawa et al., 2003).
Coordination Chemistry
- Oxazoline Ligands in Asymmetric Syntheses : Oxazoline compounds, including 1,3-oxazoles, are used as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses. Their versatile ligand design and straightforward synthesis make them valuable in coordination chemistry (Gómez, Muller, & Rocamora, 1999).
Antibacterial Applications
- Synthesis of Antibacterial Compounds : Research into synthesizing novel heterocyclic compounds with a 1,3-oxazole fragment demonstrated good antibacterial activity, pointing to potential applications in developing new antibacterial drugs (Mehta, 2016).
Amyloidogenesis Inhibitors
- Transthyretin Amyloid Fibril Inhibitors : Oxazoles with a specific substitution pattern showed significant reduction in amyloidogenesis, highlighting their potential in treating amyloid-related diseases (Razavi et al., 2005).
Optoelectronic and Nonlinear Optical Behavior
- Study of Nonlinear Optical Properties : The nonlinear optical properties of certain 1,3-oxazole derivatives were investigated, showing promising results for applications in optoelectronics (Murthy et al., 2013).
Synthetic Methodologies
- Catalytic Synthesis of 1,3-Oxazole Derivatives : A comprehensive review of the catalytic strategies used in synthesizing 1,3-oxazole derivatives, emphasizing their broad utility in various scientific domains (Shinde et al., 2022).
properties
IUPAC Name |
5-(2-chlorophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZJGPXZLVUMIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370951 | |
Record name | 5-(2-chlorophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89808-74-2 | |
Record name | 5-(2-chlorophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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